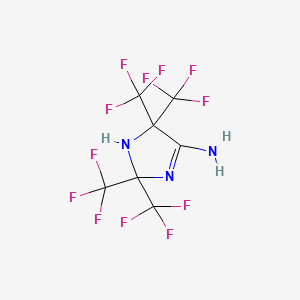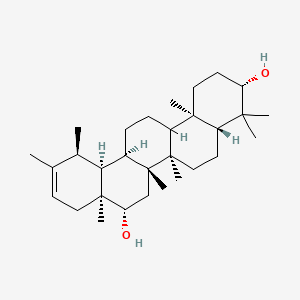
(3S,4aR,6aR,6bR,8S,8aS,12S,12aS,12bR,14bR)-4,4,6a,6b,8a,11,12,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,12b,13,14,14a,14b-eicosahydro-picene-3,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4aR,6aR,6bR,8S,8aS,12S,12aS,12bR,14bR)-4,4,6a,6b,8a,11,12,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,12b,13,14,14a,14b-eicosahydro-picene-3,8-diol is a natural product found in Jacobaea arnautorum and Santolina rosmarinifolia with data available.
Scientific Research Applications
Synthesis and Structural Analysis
One of the applications of the compound involves its use in the synthesis of derivatives for structural analysis. For instance, a semisynthetic derivative of natural taraxerone, similar in structure to the compound , was synthesized and its structure was determined using X-ray analysis and NMR spectroscopy. This process is crucial for understanding the molecular structure and potential applications of such compounds (Zorina et al., 2018).
Phytochemical Analysis
The compound is also involved in the phytochemical analysis of certain medicinal plants. For example, it was identified as one of the compounds in a study that aimed to determine the possible bioactive phytochemicals from the stem of Sarcostemma viminale (L.) R. Br. using various solvents. The importance of such studies lies in pinpointing the biological activities of these compounds, which can then be utilized by pharmaceutical industries for drug development (Arora Sunita et al., 2017).
Biomedical Engineering Applications
In biomedical engineering, the compound and its derivatives have potential applications. A study on the extractives of Phyllostachys pubescens, which include a compound similar to the one , aimed to evaluate their potential as biomedicines. The identification of these components can lead to the development of new materials or drugs in the field of biomedical engineering (Qing-zhi Ma et al., 2011).
Cancer Research
The compound also finds relevance in cancer research. A study utilizing in silico molecular docking revealed the potential of bioactive compounds isolated from Raphia taedigera seed oil as anti-cancer agents targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This research underscores the importance of the compound in discovering new therapeutic agents for cancer treatment (H. I. Umar et al., 2020).
properties
Product Name |
(3S,4aR,6aR,6bR,8S,8aS,12S,12aS,12bR,14bR)-4,4,6a,6b,8a,11,12,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,12,12a,12b,13,14,14a,14b-eicosahydro-picene-3,8-diol |
|---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aS,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picene-3,8-diol |
InChI |
InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-25,31-32H,9-10,12-17H2,1-8H3/t19-,20-,21+,22?,23+,24+,25+,27+,28-,29-,30-/m1/s1 |
InChI Key |
BNHIQKVOPNHQKO-MIISSIQISA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H]3CCC4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]([C@]2(CC=C1C)C)O)C)C)(C)C)O)C |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC=C1C)C)O)C)C)(C)C)O)C |
synonyms |
18alpha,19betaH-urs-20-ene-3beta,16beta-diol faradiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



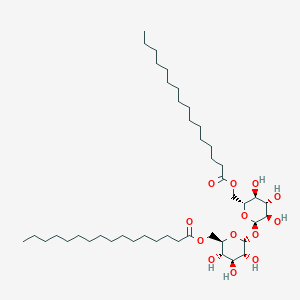
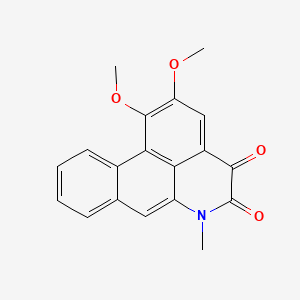
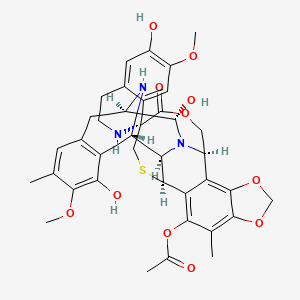
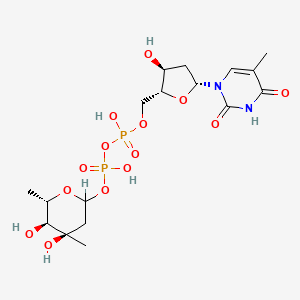
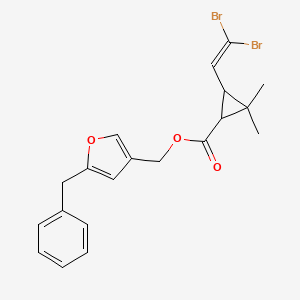
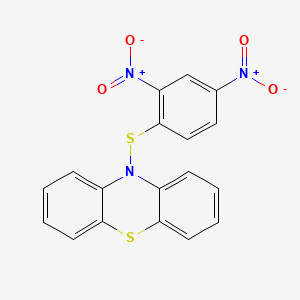
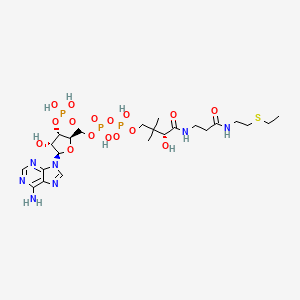
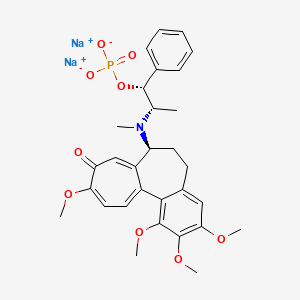
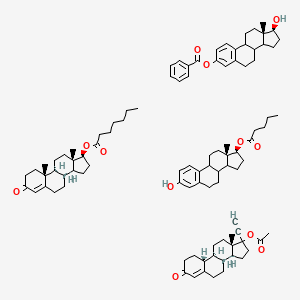
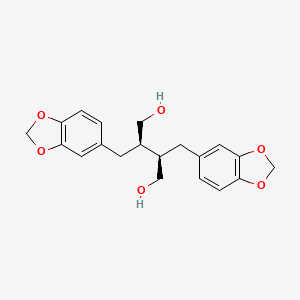
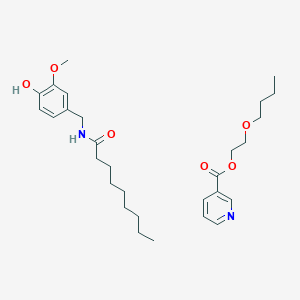
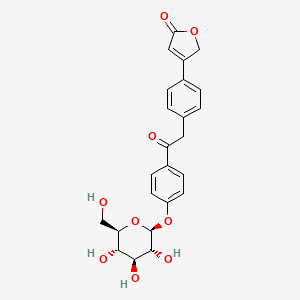
![N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methylhydroxylamine](/img/structure/B1205959.png)
